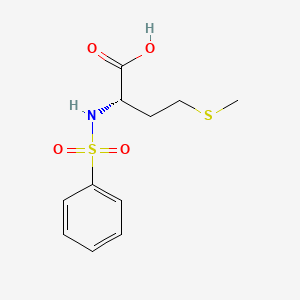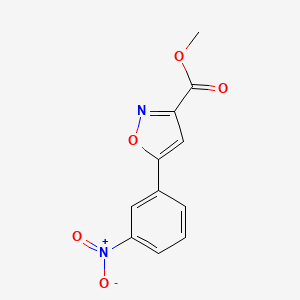![molecular formula C8H14N2O3 B3143071 N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide CAS No. 51769-85-8](/img/structure/B3143071.png)
N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide
Overview
Description
N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide is a useful research compound. Its molecular formula is C8H14N2O3 and its molecular weight is 186.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antifungal Agent Development
N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide derivatives, specifically 2-(2-oxo-morpholin-3-yl)-acetamides, have been identified as potent antifungal agents. These compounds exhibit fungicidal activity against a range of fungi, including Candida and Aspergillus species. Their development has focused on improving plasmatic stability while maintaining antifungal efficacy. One notable derivative, N-(biphenyl-3-ylmethyl)-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide, shows broad antifungal activity and has demonstrated in vivo efficacy in a murine model of systemic Candida albicans infection (Bardiot et al., 2015).
Crystal Structure Analysis
The crystal structures of (oxothiazolidin-2-ylidene)acetamides, including (Z)-2-[2-(morpholin-4-yl)-2-oxoethylidene]thiazolidin-4-one, have been described. These structures provide insights into the molecular architecture of this class of compounds, which can inform further drug development and application strategies (Galushchinskiy et al., 2017).
Anticonvulsant Properties
Compounds derived from this compound have shown promise as anticonvulsants. New piperazine or morpholine acetamides derived from related compounds have demonstrated effectiveness in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. Their neurotoxicity was assessed via the minimal motor impairment rotarod test. One derivative in particular showed significant protection against electrically induced seizures in mice (Kamiński et al., 2011).
Antimicrobial Evaluation
Certain derivatives of this compound exhibit antimicrobial properties. A series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides were synthesized and shown to be active against various microbial species. Their structures were elucidated using various spectral data, and they were found to possess lower toxicity, making them candidates for biological screening (Gul et al., 2017).
Properties
IUPAC Name |
N-(2-morpholin-4-yl-2-oxoethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c1-7(11)9-6-8(12)10-2-4-13-5-3-10/h2-6H2,1H3,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYFPJTVHONFQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)N1CCOCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


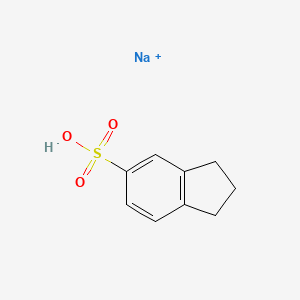

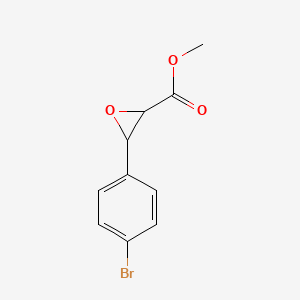
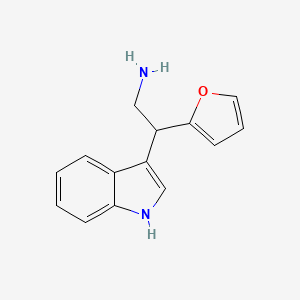

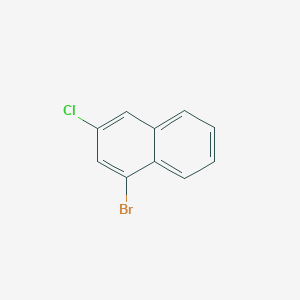
![ethyl 3-[(E)-2-(2-cyanoacetyl)hydrazono]-2-methylbutanoate](/img/structure/B3143027.png)

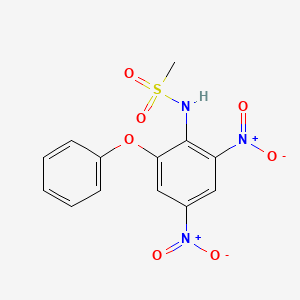
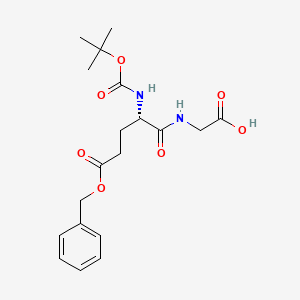
![1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine](/img/structure/B3143082.png)
